![molecular formula C37H42O6P2 B4958228 diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)
diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate, also known as bis(4-methylphenyl)phenylphosphinate (BMPPP), is a phosphorus-containing compound that has been widely used in scientific research. BMPPP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
BMPPP acts as a phosphorylating agent, which means that it can transfer a phosphoryl group to other molecules. This property has been exploited in various reactions, including the synthesis of phosphorus-containing compounds and the phosphorylation of biomolecules such as proteins and nucleic acids. BMPPP can also act as a catalyst for various reactions, including the Friedel-Crafts acylation reaction and the Michael addition reaction.
Biochemical and physiological effects:
BMPPP has been shown to have some biochemical and physiological effects, particularly in the nervous system. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property has led to the investigation of BMPPP as a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by the loss of cholinergic neurons in the brain. BMPPP has also been shown to have some anticonvulsant activity, which has led to its investigation as a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
BMPPP has several advantages for lab experiments, including its high yield and purity when synthesized using the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic dichloride. It is also relatively stable and can be stored for long periods without degradation. However, BMPPP has some limitations, including its toxicity and potential for environmental contamination. It is important to handle BMPPP with care and dispose of it properly to minimize its impact on the environment.
Future Directions
There are several future directions for the use of BMPPP in scientific research. One area of interest is the development of new phosphorus-containing compounds using BMPPP as a precursor. Another area of interest is the investigation of BMPPP as a potential treatment for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the use of BMPPP as a catalyst for new reactions and the development of new synthetic methodologies using BMPPP are also potential areas of future research.
Synthesis Methods
BMPPP can be synthesized using various methods, including the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic dichloride, the reaction between diethyl 2,4-dimethylglutarate and diphenylphosphinic acid, and the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic acid. The most commonly used method is the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic dichloride, which yields BMPPP with a high yield and purity.
Scientific Research Applications
BMPPP has been widely used in scientific research, particularly in the field of organic synthesis. It has been used as a phosphorylating agent, a catalyst for various reactions, and a precursor for the synthesis of other phosphorus-containing compounds. BMPPP has also been used in the synthesis of chiral phosphorus compounds, which have potential applications in asymmetric catalysis and drug development.
properties
IUPAC Name |
diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42O6P2/c1-7-42-36(38)34(44(40,30-17-9-26(3)10-18-30)31-19-11-27(4)12-20-31)25-35(37(39)43-8-2)45(41,32-21-13-28(5)14-22-32)33-23-15-29(6)16-24-33/h9-24,34-35H,7-8,25H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJCLLAHGBAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)P(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)
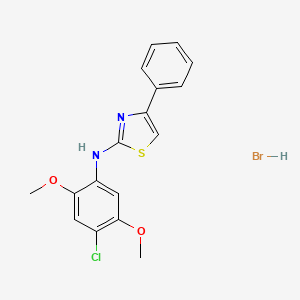
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
acetic acid](/img/structure/B4958205.png)
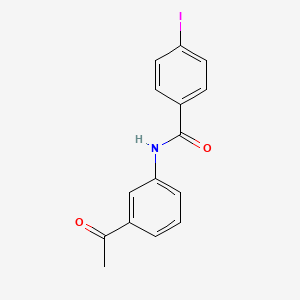
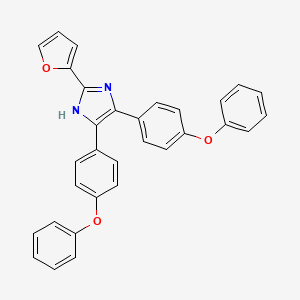
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)
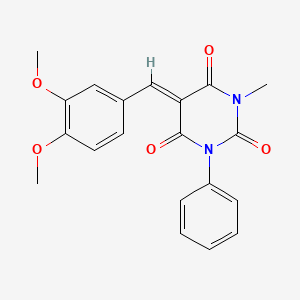
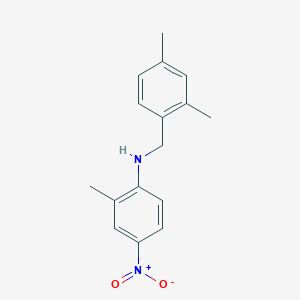
![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)